2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide
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Overview
Description
2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic structure containing both pyrrole and imidazole rings. The presence of the 2,4-difluorobenzamide moiety adds to its chemical complexity and potential biological activity.
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo [2,3- b] pyrazine derivatives have shown more activity on kinase inhibition .
Mode of Action
For instance, kinase inhibitors typically work by binding to kinases to prevent their activity, which can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
For example, the fibroblast growth factor receptor (FGFR) signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes, can be affected .
Result of Action
Similar compounds have been known to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
The 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide interacts with various enzymes and proteins, exerting its effects through these interactions . Pyrrolopyrazine derivatives, including this compound, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide typically involves multiple steps:
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Formation of the Pyrrolo[1,2-a]imidazole Core: : This step often involves the cyclization of a suitable precursor, such as an N-substituted pyrrole, with an imidazole derivative. The reaction conditions may include the use of a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
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Introduction of the Phenyl Group: : The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a halogenated pyrrolo[1,2-a]imidazole intermediate.
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Attachment of the 2,4-Difluorobenzamide Moiety: : This step involves the acylation of the phenyl-substituted pyrrolo[1,2-a]imidazole with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolo[1,2-a]imidazole core. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the carbonyl group in the 2,4-difluorobenzamide moiety. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolo[1,2-a]imidazole core
Reduction: Reduced forms of the 2,4-difluorobenzamide moiety
Substitution: Halogenated, nitrated, or sulfonated aromatic rings
Scientific Research Applications
2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
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Medicine: : Explored for its potential therapeutic properties. The compound’s structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
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Industry: : Utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-dichlorobenzamide
- N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-dibromobenzamide
Uniqueness
2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is unique due to the presence of the difluoro substituents on the benzamide moiety. These fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. The difluoro substituents also enhance the compound’s metabolic stability, making it a more attractive candidate for drug development compared to its dichloro or dibromo analogs.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)10-13)19(25)23-14-4-1-3-12(9-14)17-11-22-18-5-2-8-24(17)18/h1,3-4,6-7,9-11H,2,5,8H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQUMMIKFQTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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